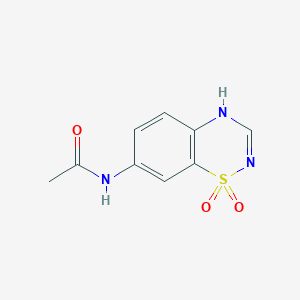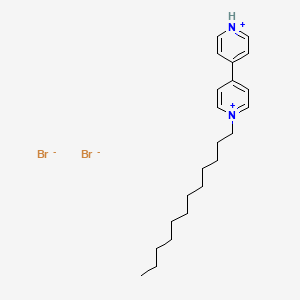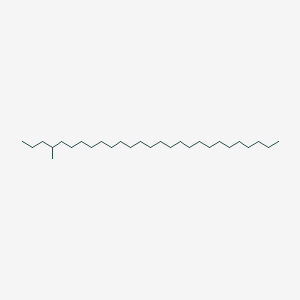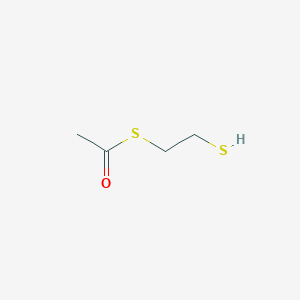
CID 78060714
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(octanoyloxy)stannane, also known as dibutyltin dioctoate, is an organotin compound with the molecular formula C24H48O4Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl(octanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with octanoic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Bu2SnO+2C7H15COOH→Bu2Sn(OCOC7H15)2+H2O
Industrial Production Methods
On an industrial scale, the production of dibutyl(octanoyloxy)stannane involves similar esterification reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(octanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to dibutyltin hydride.
Substitution: The octanoyloxy groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Dibutyltin hydride and octanoic acid.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl(octanoyloxy)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of urethane linkages.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
Mecanismo De Acción
The mechanism by which dibutyl(octanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can act as a Lewis acid, facilitating the formation of complexes with nucleophilic species. This interaction can lead to the activation of certain pathways, such as the formation of urethane linkages in the presence of isocyanates and alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin diacetate: Similar in structure but with acetate groups instead of octanoyloxy groups.
Dibutyltin dilaurate: Contains laurate groups, making it more hydrophobic.
Tributyltin chloride: Contains three butyl groups and a chloride, used primarily as a biocide.
Uniqueness
Dibutyl(octanoyloxy)stannane is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions and its applications in stabilizing PVC and producing polyurethane foams highlight its versatility and importance in both research and industry.
Propiedades
Fórmula molecular |
C16H33O2Sn |
|---|---|
Peso molecular |
376.1 g/mol |
InChI |
InChI=1S/C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;+1/p-1 |
Clave InChI |
WIBQJWSRXXSRBW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)O[Sn](CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)


![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)









